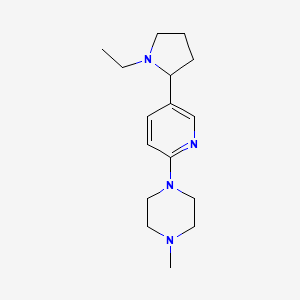
1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a pyridine derivative, the pyridine ring is functionalized to introduce the necessary substituents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The pyridine and pyrrolidine rings are coupled together using reagents such as palladium catalysts in a cross-coupling reaction.
Formation of the Piperazine Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce fully saturated derivatives.
Scientific Research Applications
1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It is used in the development of new materials with specific chemical properties, such as catalysts and ligands for metal complexes.
Mechanism of Action
The mechanism of action of 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidin-2-ylpyridine: A compound with a similar pyridine and pyrrolidine structure but lacking the piperazine ring.
3-(1-Methylpyrrolidin-2-yl)pyridine: Another related compound with a pyridine and pyrrolidine structure, but with different substituents.
Uniqueness
1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine is unique due to the presence of all three rings (pyridine, pyrrolidine, and piperazine) in its structure. This combination of rings imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.
Properties
Molecular Formula |
C16H26N4 |
|---|---|
Molecular Weight |
274.40 g/mol |
IUPAC Name |
1-[5-(1-ethylpyrrolidin-2-yl)pyridin-2-yl]-4-methylpiperazine |
InChI |
InChI=1S/C16H26N4/c1-3-19-8-4-5-15(19)14-6-7-16(17-13-14)20-11-9-18(2)10-12-20/h6-7,13,15H,3-5,8-12H2,1-2H3 |
InChI Key |
JWQYCCKOQQFXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CN=C(C=C2)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


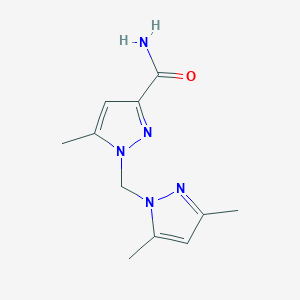


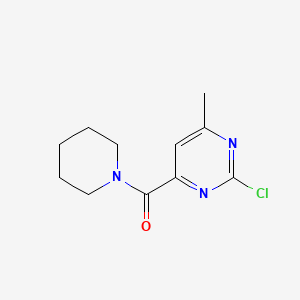
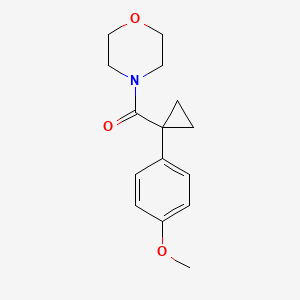


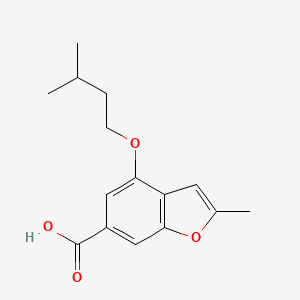
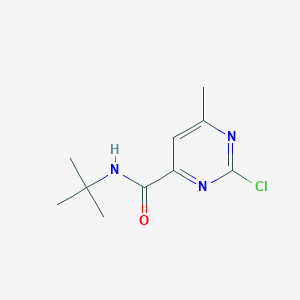

![2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11812449.png)
![Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812452.png)
![N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11812460.png)

